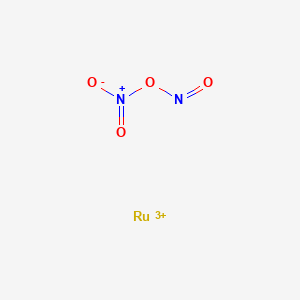![molecular formula C6H13ClN2 B8007561 (S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B8007561.png)
(S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride is a bicyclic organic compound that features a nitrogen-containing heterocycle. This compound is known for its unique structural properties and has garnered significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride typically involves the enantioselective cascade reaction catalyzed by chiral diamine-Ni(OAc)2 complex. This method allows for the preparation of polyfunctionalized bicyclo[3.2.1]octane derivatives with high enantioselectivities (up to >99% ee) and diastereoselectivities (up to 50:1 dr) with high yields . Another approach involves the organocatalyzed synthesis, which has been applied to the synthesis of many natural products and structures, reducing residues and ecological impact .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced purification techniques is common to achieve the desired enantiomeric excess and diastereoselectivity.
Chemical Reactions Analysis
Types of Reactions: (S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of nitrogen atoms in the bicyclic structure, which can act as nucleophiles or electrophiles depending on the reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway and product formation.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield nitroso or nitro derivatives, while reduction reactions can produce amine derivatives. Substitution reactions often result in halogenated or alkylated products.
Scientific Research Applications
(S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride has a wide range of scientific research applications. In chemistry, it serves as a key synthetic intermediate in the total synthesis of various target molecules . In biology and medicine, the compound’s nitrogen-containing heterocycle is of interest due to its potential bioactive properties, making it a valuable scaffold in drug discovery . Additionally, the compound’s unique structure and reactivity make it useful in industrial applications, such as the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride involves its interaction with molecular targets and pathways in biological systems. The nitrogen atoms in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other molecular interactions.
Comparison with Similar Compounds
(S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride can be compared with other similar compounds, such as 2-azabicyclo[3.2.1]octane and 8-azabicyclo[3.2.1]octane . These compounds share the bicyclic structure with nitrogen heterocycles but differ in the position and number of nitrogen atoms. The unique features of this compound, such as its specific enantiomeric form and dihydrochloride salt, contribute to its distinct chemical behavior and applications.
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique structure and reactivity. Its synthesis, chemical reactions, and applications in research and industry highlight its importance as a versatile and valuable compound.
Properties
IUPAC Name |
(5S)-1,4-diazabicyclo[3.2.1]octane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.ClH/c1-3-8-4-2-7-6(1)5-8;/h6-7H,1-5H2;1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSFBRJHUKPMMK-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCNC1C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCN[C@@H]1C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
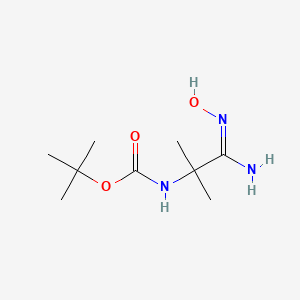
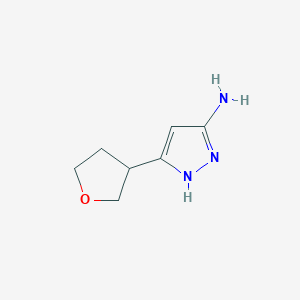
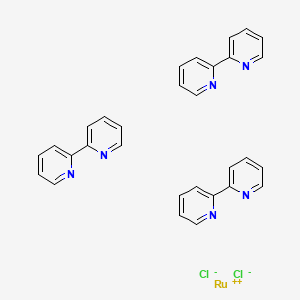
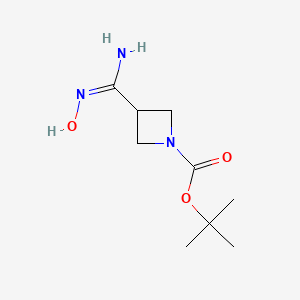

![endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B8007524.png)
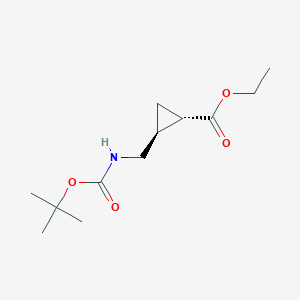
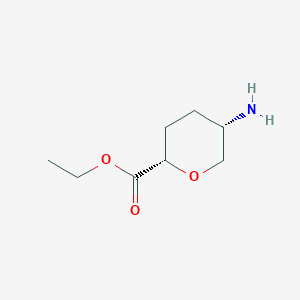
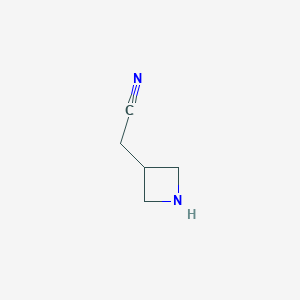
![methyl (1R,2S,5R)-rel-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B8007554.png)
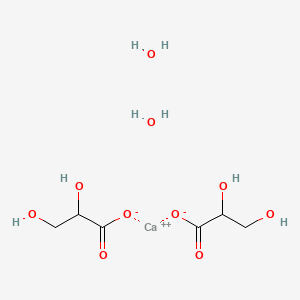
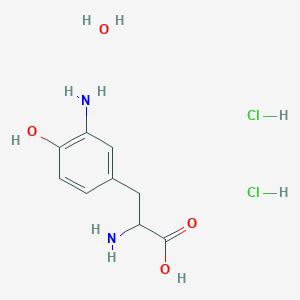
![Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester](/img/structure/B8007569.png)
